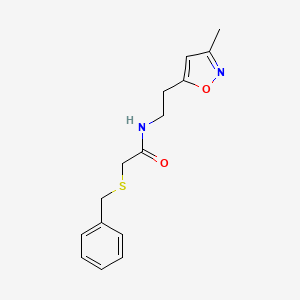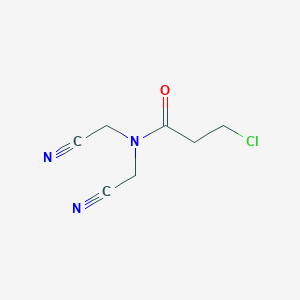![molecular formula C18H18ClN5O B2488192 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-39-1](/img/structure/B2488192.png)
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of the class of substances known as triazole carboxamides, which are significant due to their diverse chemical and physical properties and their usage in various chemical reactions and potential applications in materials science.
Synthesis Analysis
The synthesis of related triazole compounds generally involves multi-step processes starting from different aromatic or aliphatic compounds. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing typical methods used in triazole synthesis which might be similar to our compound of interest (Lian-Di Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole compounds, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, can be determined using X-ray diffraction techniques and density functional theory (DFT). These studies reveal the angles between the phenyl rings and the triazole ring and the types of hydrogen bonds forming the molecular network (Șahin et al., 2011).
Chemical Reactions and Properties
Triazoles are known for their reactions, such as cycloadditions and their utility in creating peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights their versatile chemical reactivity and application in generating structurally diverse scaffolds (S. Ferrini et al., 2015).
Physical Properties Analysis
The physical properties, such as UV, IR, NMR spectra, and pKa, of triazole compounds provide insights into their structural characteristics. For example, the study by Albert and Trotter discusses the physical properties of various 8-azapurin-6-ones derived from triazole carboxamides, contributing to understanding the fundamental characteristics of these molecules (A. Albert & A. Trotter, 1979).
Chemical Properties Analysis
The chemical properties of triazole compounds, including reactivity, stability, and interaction with different reagents, are central to their application in synthesis and material science. The synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate study provide a detailed look at the reactivity and potential chemical modifications of triazole derivatives (Anetta Dzygiel et al., 2004).
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
A notable application of triazole derivatives, closely related to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, is their use in developing novel antiasthmatic agents. For instance, a study synthesized 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives, identifying a potent eosinophilia inhibitor. This compound demonstrated significant inhibition of eosinophil survival induced by interleukin-5, offering a new avenue for chronic asthma treatment (Naito et al., 1996).
Antimicrobial Activities
Triazole derivatives have been synthesized for their antimicrobial properties. For example, new 1,2,4-triazole derivatives exhibited moderate to good activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Modification
The triazole ring system, including structures similar to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, serves as a core structure in chemical synthesis for various applications. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a versatile approach to triazole chemistry (Ferrini et al., 2015).
Novel Synthetic Pathways
The development of new synthetic pathways using triazole compounds enables the creation of diverse heterocyclic structures. For instance, 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides underwent intramolecular cyclization to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines, which were further modified to 5-thio-functionalized derivatives. These synthetic pathways expand the utility of triazole derivatives in medicinal chemistry and drug design (Kemskiy et al., 2018).
Mécanisme D'action
Orientations Futures
The future directions in the research of triazoles, including the compound , involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further functionalization could enrich the molecular diversity of triazoles .
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOONHPITRULPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)



![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)